3,4-Dihydropyrrolo[1,2-a]pyrazine
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Overview
Description
3,4-Dihydropyrrolo[1,2-a]pyrazine is a heterocyclic compound that belongs to the pyrrolodiazine family. This compound is characterized by a bicyclic structure consisting of a pyrrole ring fused to a pyrazine ring. It is the only known dihydroderivative of the pyrrolodiazine system . The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 3,4-Dihydropyrrolo[1,2-a]pyrazine can be achieved through several methods. One common synthetic route involves the cyclization of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles, followed by the addition of propargylamine to produce N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide . Another method includes the use of palladium acetate, sodium acetate, and tetrabutylammonium chloride in dimethyl sulfoxide at elevated temperatures .
Chemical Reactions Analysis
3,4-Dihydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to participate in 1,3-dipolar cycloadditions with azomethine ylides, resulting in the formation of heterobetaines . The compound can also undergo formylation under Vilsmeier reaction conditions, where the direction of the reaction depends on the structure of the starting materials . Common reagents used in these reactions include cesium carbonate, dimethyl sulfoxide, and palladium acetate.
Scientific Research Applications
3,4-Dihydropyrrolo[1,2-a]pyrazine has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of various bioactive molecules. In biology and medicine, derivatives of this compound have shown antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . The compound’s unique structure makes it an attractive scaffold for drug discovery and development.
Mechanism of Action
The mechanism of action of 3,4-Dihydropyrrolo[1,2-a]pyrazine and its derivatives is not fully understood. studies have shown that these compounds can inhibit kinase activity, which plays a crucial role in cell signaling pathways . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to interact with various biological targets highlights its potential therapeutic applications.
Comparison with Similar Compounds
3,4-Dihydropyrrolo[1,2-a]pyrazine can be compared to other similar compounds such as 5H-pyrrolo[2,3-b]pyrazine and pyrrolo[1,2-a]pyrazinone. While 5H-pyrrolo[2,3-b]pyrazine derivatives exhibit more activity on kinase inhibition, this compound derivatives show a broader range of biological activities, including antimicrobial and antiviral properties . This diversity in biological activity makes this compound a unique and valuable compound for scientific research.
Properties
IUPAC Name |
3,4-dihydropyrrolo[1,2-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-2-7-6-8-3-5-9(7)4-1/h1-2,4,6H,3,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVILGGQOXEHIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CC=C2C=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407570 |
Source
|
Record name | 3,4-dihydropyrrolo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71257-37-9 |
Source
|
Record name | 3,4-dihydropyrrolo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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